molecular formula C9H14ClN B160922 2-Phenylpropan-1-amine hydrochloride CAS No. 20388-87-8

2-Phenylpropan-1-amine hydrochloride

Cat. No.: B160922
CAS No.: 20388-87-8
M. Wt: 171.67 g/mol
InChI Key: HBVYOCJBEXSCQE-UHFFFAOYSA-N
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Description

BMPEA (hydrochloride), also known as beta-methylphenethylamine hydrochloride, is an organic compound belonging to the phenethylamine class. It is a positional isomer of amphetamine, sharing some pharmacological properties with it. BMPEA (hydrochloride) has been found in certain dietary supplements and is known for its stimulant effects .

Mechanism of Action

Target of Action

2-Phenylpropan-1-amine hydrochloride, also known as 3-Phenylpropylamine, primarily targets Trypsin-1 and Trypsin-2 . Trypsin is a serine protease that plays a crucial role in the digestive system, breaking down proteins into smaller peptides for absorption.

Mode of Action

The compound is thought to act as an indirect sympathomimetic . It induces the release of norepinephrine, a neurotransmitter that plays a key role in the body’s fight-or-flight response . This leads to the activation of adrenergic receptors, which can result in various physiological changes .

Pharmacokinetics

Similar compounds are known to be metabolized in the liver, often involving the cyp2d6 enzyme . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their impact on bioavailability, would need further investigation.

Biochemical Analysis

Biochemical Properties

2-Phenylpropan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly as a sympathomimetic agent. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This compound inhibits MAO, leading to an increase in the levels of monoamines such as norepinephrine and dopamine. This inhibition results in enhanced neurotransmission and stimulation of the central nervous system .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate adrenergic receptors, leading to increased cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). This activation can result in changes in gene expression and metabolic processes, such as glycogenolysis and lipolysis .

Molecular Mechanism

The molecular mechanism of this compound involves its action as an indirect sympathomimetic agent. It induces the release of norepinephrine from presynaptic neurons, which then binds to adrenergic receptors on target cells. This binding activates downstream signaling pathways, leading to various physiological effects. Additionally, this compound can inhibit the reuptake of norepinephrine, further prolonging its action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as receptor desensitization and downregulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can stimulate the central nervous system, leading to increased alertness and reduced fatigue. At high doses, it can cause toxic effects such as hypertension, tachycardia, and neurotoxicity. Threshold effects have been observed, where a minimal effective dose is required to elicit a physiological response, and exceeding this dose can lead to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by hepatic enzymes, including cytochrome P450 (CYP2D6). The metabolic process involves hydroxylation and deamination, leading to the formation of inactive metabolites that are excreted in the urine. The compound’s metabolism can affect its pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with transporters such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), facilitating its uptake into neurons and other cells .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm of neurons, where it can interact with intracellular targets such as vesicular monoamine transporters (VMAT). These interactions are essential for the compound’s ability to modulate neurotransmitter release and reuptake .

Preparation Methods

Synthetic Routes and Reaction Conditions

BMPEA (hydrochloride) can be synthesized through the catalytic hydrogenation of 2-phenylpropionitrile. The reaction involves using palladium on carbon (Pd/C) as a catalyst in pure anhydrous ethanol, with three equivalents of hydrochloric acid. The final product is extracted as the hydrochloride salt, which has a melting point of 123-124°C .

Industrial Production Methods

Industrial production methods for BMPEA (hydrochloride) are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including catalytic hydrogenation and extraction processes, which can be scaled up for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

BMPEA (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Alkylated or acylated derivatives of BMPEA.

Scientific Research Applications

BMPEA (hydrochloride) has several scientific research applications:

Comparison with Similar Compounds

BMPEA (hydrochloride) is similar to other phenethylamines, particularly amphetamine. it is unique in its specific positional isomerism and its interaction with TAAR1. Other similar compounds include:

    Amphetamine: Shares stimulant properties but has a different positional isomerism.

    Phenethylamine: The parent compound of the class, with less pronounced stimulant effects.

    Methamphetamine: A more potent stimulant with a different chemical structure.

BMPEA (hydrochloride) stands out due to its specific receptor interactions and its presence in certain dietary supplements, which has led to regulatory scrutiny .

Properties

IUPAC Name

2-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVYOCJBEXSCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942557
Record name 2-Phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20388-87-8, 52991-03-4
Record name Benzeneethanamine, β-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20388-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylpropylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020388878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenethylamine, beta-methyl-, hydrochloride, (+-)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylpropan-1-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylpropan-1-amine hydrochloride
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Record name 2-PHENYLPROPYLAMINE HYDROCHLORIDE
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Synthesis routes and methods I

Procedure details

To an autoclave hydrogenation apparatus under nitrogen was charged water-wet 5% palladium on carbon (453 g), ethanol (6.36 L), 2-phenylpropionitrile (636 g, 4.85 moles) and finally concentrated (12 M) hydrochloric acid (613 g, 5.6 mole). The mixture was stirred rapidly and pressurized to 75-78 psi with hydrogen. The mixture was then heated to 50-64° C. for 3 hours. 1H NMR analysis of an aliquot showed less than 5% starting material. The reaction mixture was depressurized and filtered to afford two lots of filtrate that were concentrated under reduced pressure to ˜400 mL each. To each lot was added methyl tert-butyl ether (MTBE) (2.2 L each) and the precipitated solids were allowed to stir overnight. Each lot was filtered and the collected solids were each washed with fresh MTBE (100 mL) and dried overnight. The lots were combined to afford 2-phenyl-1-propylamine HCl (634.4 g, 76.2%) as a white powder.
Name
Quantity
453 g
Type
reactant
Reaction Step One
Quantity
636 g
Type
reactant
Reaction Step One
Quantity
6.36 L
Type
solvent
Reaction Step One
Quantity
613 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Charge to an autoclave hydrogenation apparatus under nitrogen water-wet 5% palladium on carbon (453 g), ethanol (6.36 L), 2-phenylpropionitrile (636 g, 4.85 moles) and finally concentrated (12M) hydrochloric acid (613 g, 5.6 mole). Stir the mixture rapidly and pressurize to 75 to 78 psi with hydrogen. Heat the mixture 50° C. to 64° C. for 3 hours. Depressurize and filter the reaction mixture to afford two lots of filtrate. Concentrate filtrates under reduced pressure to approximately 400 mL each. Add methyl tert-butyl ether (MTBE) (2.2 L each) to each lot. Stir the precipitate overnight. Filter and wash solids with fresh MTBE (100 mL) and dry overnight. Combine the lots to afford 2-phenyl-1-propylamine HCl (634.4 g, 76.2%) as a white powder.
Quantity
6.36 L
Type
reactant
Reaction Step One
Quantity
636 g
Type
reactant
Reaction Step One
Quantity
613 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.2 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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